molecular formula C17H12N2O3 B14093097 2-Methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-Methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14093097
M. Wt: 292.29 g/mol
InChI Key: ORAQVTZAQJLOAU-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a fused chromene-pyrrole core with a pyridin-4-yl group at position 1 and a methyl group at position 2. This compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, pyridine-4-carbaldehyde, and methylamine under optimized conditions (40–80°C, ethanol or methanol solvent) .

Properties

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

2-methyl-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C17H12N2O3/c1-19-14(10-6-8-18-9-7-10)13-15(20)11-4-2-3-5-12(11)22-16(13)17(19)21/h2-9,14H,1H3

InChI Key

ORAQVTZAQJLOAU-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

The synthesis employs the following components:

  • Methyl o-hydroxybenzoylpyruvate : Serves as the chromone precursor, providing the benzopyran moiety.
  • 4-Pyridinecarboxaldehyde : Introduces the pyridin-4-yl group at position 1 of the pyrrole ring.
  • Methylamine : Delivers the 2-methyl substituent via nucleophilic addition.

Reaction conditions include refluxing in ethanol with catalytic acetic acid (80°C, 20 hours), followed by crystallization from ethanol to isolate the product.

Component Quantity (mmol) Role
Methyl o-hydroxybenzoylpyruvate 10.0 Chromone precursor
4-Pyridinecarboxaldehyde 10.0–11.0 Aryl aldehyde
Methylamine 10.0–11.0 Primary amine
Ethanol 10–15 mL Solvent
Acetic acid 1 mL Catalyst

Yield : ~70% (based on analogous reactions).

Mechanistic Insights

The reaction proceeds through three stages:

  • Condensation : 4-Pyridinecarboxaldehyde and methylamine undergo nucleophilic addition to form an imine intermediate.
  • Michael Addition : The enolate of methyl o-hydroxybenzoylpyruvate attacks the imine, forming a C–N bond.
  • Cyclization : Intramolecular esterification and aromatization yield the chromeno[2,3-c]pyrrole-3,9-dione core.

Density functional theory (DFT) calculations on related systems suggest that the acetic acid catalyst lowers the activation energy by stabilizing transition states during cyclization.

Optimization Parameters

Solvent and Temperature

Ethanol is optimal due to its polarity and ability to dissolve both polar and nonpolar intermediates. Reactions below 80°C result in incomplete cyclization, while higher temperatures promote side reactions.

Catalysis

Acetic acid enhances reaction rates by protonating the imine intermediate, facilitating nucleophilic attack. Alternatives like hydrochloric acid reduce yields due to over-protonation of the pyridine nitrogen.

Substrate Scope

  • Aldehyde Variants : Electron-deficient aryl aldehydes (e.g., pyridine derivatives) exhibit higher reactivity than electron-rich analogs.
  • Amine Variants : Primary aliphatic amines (e.g., methylamine) yield higher regioselectivity compared to aromatic amines.

Analytical Characterization

Crystallography

Single-crystal X-ray diffraction of related compounds confirms the cis configuration of the pyrrolidine ring and planarity of the chromone system.

Comparative Analysis with Analogous Derivatives

Substituent Effects

  • 1-(4-Ethoxy-3-methoxyphenyl) derivatives : Bulky substituents reduce reaction yields by sterically hindering cyclization.
  • 1-(3-Methoxyphenyl) derivatives : Electron-donating groups accelerate imine formation but slow aromatization.

Challenges and Limitations

  • Stereochemical Control : The reaction produces a single diastereomer, but racemization at C-2 may occur under basic conditions.
  • Scale-Up : While crystallization avoids chromatography, product purity depends on precise stoichiometry and cooling rates.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a chromene ring, a pyrrole ring, and a dione functional group. Its unique structure and biological activity make it a promising candidate for diverse applications, particularly in medicinal chemistry. The synthesis of this compound typically involves multicomponent reactions.

Potential Applications
The unique structure and biological activity of this compound make it a promising candidate for various applications:

  • Drug Discovery: Due to its interaction with biological targets, it can be used in discovering new drugs.
  • Material Science: It can be used in material science because of its unique structure.

Reactivity

The reactivity of this compound is influenced by its functional groups. Common reactions include:

  • Cycloaddition Reactions
  • Condensation Reactions

These reactions are critical for synthesizing derivatives with enhanced biological activities or altered physical properties. Research indicates that compounds within the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class exhibit various biological activities. Specific studies have shown that these compounds possess:

  • Anti-inflammatory properties
  • Antimicrobial properties

Interaction Studies

Interaction studies have shown that compounds like this compound can interact with various biological targets. These interactions may involve:

  • Enzyme Inhibition
  • Receptor Binding

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Spectroscopic and Physicochemical Properties

Spectroscopic Features

  • IR Spectroscopy :
    • Carbonyl stretches at ~1709 cm⁻¹ (γ-pyrone) and ~1652 cm⁻¹ (pyrrolone) .
    • Hydroxyl groups (if present) show broad peaks at 3371–3371 cm⁻¹ .
  • NMR Spectroscopy :
    • <sup>1</sup>H NMR : Aromatic protons appear at 6.7–8.1 ppm; methyl groups resonate at 2.3–2.5 ppm .
    • <sup>13</sup>C NMR : Carbonyl carbons at 170–173 ppm (γ-pyrone) and 160–162 ppm (pyrrolone) .

Physicochemical Properties

  • Solubility: Enhanced in DMSO and methanol due to the pyridinyl group’s polarity .
  • Melting Points : Generally high (>190°C) due to rigid fused-ring systems .

Biological Activity

2-Methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound notable for its unique bicyclic structure, which combines elements of chromene and pyrrole. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antiviral, and antimicrobial research.

Structural Characteristics

The molecular formula of this compound reveals significant functional groups that contribute to its chemical reactivity and biological activity. The fused ring system enhances its interaction with various biological targets.

Biological Activities

Research has demonstrated that compounds within the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class exhibit diverse biological activities:

  • Anticancer Activity : Studies indicate that derivatives of this compound show promising effects against several cancer cell lines. For instance, it has been reported to exert antiproliferative effects on human liver cancer (HepG-2) and breast cancer cells (MCF-7), outperforming conventional treatments like doxorubicin in some cases .
  • Antiviral Properties : The compound has shown potential as an inhibitor of viral proteases, particularly the Main protease (Mpro) of SARS-CoV-2. Such activity is critical in the development of antiviral therapies .
  • Antimicrobial Effects : Various derivatives have been tested for their ability to inhibit bacterial growth, showcasing significant antimicrobial properties against a range of pathogens.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate key biological pathways involved in cell proliferation and apoptosis.

Synthesis and Derivatives

The synthesis of this compound typically involves multicomponent reactions that allow for the formation of various derivatives with enhanced biological activities. Common synthetic routes include:

  • Knoevenagel Condensation : Used to create the chromene intermediate.
  • Paal-Knorr Synthesis : Employed for synthesizing the pyrrole component.

These methods facilitate the development of a library of compounds that can be screened for biological activity.

Comparative Analysis with Related Compounds

A comparative analysis highlights the versatility and potential applications of related compounds:

Compound NameStructural FeaturesBiological Activity
1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneLacks methyl group; similar fused ring systemAntiviral activity
2-Methyl-1-(phenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneContains a phenyl substituent instead of pyridineAntimicrobial properties
4-Hydroxycoumarin derivativesRelated chromene structure; different substituentsAnticoagulant activity

Case Studies

Several case studies have been documented illustrating the efficacy of this compound:

  • Anticancer Efficacy : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in HepG-2 cells compared to untreated controls.
  • Antiviral Activity Against SARS-CoV-2 : A study reported that this compound effectively inhibited the Mpro enzyme at micromolar concentrations, suggesting its potential as a therapeutic agent against COVID-19.

Q & A

Q. What is the optimized synthetic route for 2-Methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., pyridin-4-yl derivatives), and primary amines (e.g., methylamine). Key steps include:

  • Reagent ratios : 1:1:1 molar ratio of starting materials.
  • Solvent optimization : Ethanol or methanol at 40–80°C, with acetic acid as a catalyst .
  • Isolation : Crystallization from ethanol (yields 43–86%, purity >95% by HPLC) . This protocol avoids chromatography, enhancing scalability for library generation .

Q. How are substituents introduced into the chromeno[2,3-c]pyrrole scaffold?

Substituent diversity is achieved through combinatorial chemistry:

  • Aryl aldehydes (26 examples) : Introduce aryl/heteroaryl groups (e.g., pyridinyl, fluorophenyl) at position 1.
  • Primary amines (27 examples) : Alkyl/aryl amines modify position 2 (e.g., methyl, allyl) .
  • Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates (9 examples) : Substituents on the chromene ring (e.g., Cl, F, Me) are introduced pre-synthesis . Electronic effects (donor/acceptor groups) influence reaction times (15–20 min to 2 h) .

Q. What characterization techniques are essential for confirming the compound’s structure?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methine proton at δ 5.5–6.0 ppm, carbonyl carbons at δ 160–173 ppm) .
  • IR spectroscopy : Two carbonyl stretches (~1715 cm⁻¹ for γ-pyrone, ~1655 cm⁻¹ for pyrrolone) .
  • Elemental analysis : Validates purity (>95%) via carbon, hydrogen, and nitrogen content .
  • LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 383.2 for pyridinyl derivatives) .

Advanced Research Questions

Q. How can researchers address contradictory yield outcomes when varying substituents in the multicomponent synthesis?

Yield discrepancies (43–86%) arise from steric/electronic effects:

  • Electron-deficient aldehydes (e.g., nitroaryl): Shorten reaction times (15–20 min) due to faster imine formation.
  • Electron-rich aldehydes (e.g., methoxyaryl): Require extended heating (2 h) to overcome slower cyclization .
  • Steric hindrance : Bulky amines (e.g., benzyl) reduce yields; use excess (1.1 eq.) to drive reactions . Methodological fix : Pre-screen substituents via computational modeling (e.g., Hammett constants) to predict reactivity .

Q. What methodological considerations are critical for expanding the compound library to pyridinyl derivatives?

Pyridinyl groups (e.g., at position 1) require:

  • Aldehyde selection : Use 4-pyridinecarboxaldehyde to ensure regioselectivity .
  • Solvent compatibility : Ethanol or dioxane minimizes side reactions with polar heterocycles .
  • Post-synthetic modifications : Convert chromeno-pyrroles to pyrazolones via hydrazine hydrate (20 h at 80°C) for biological testing . Example: 2-Methyl-1-(pyridin-4-yl) derivatives show ISRE-dependent luciferase induction in antiviral assays .

Q. How do solvent and temperature impact reaction kinetics and product purity?

  • Solvent polarity : Methanol increases reaction rate but reduces crystallinity; ethanol improves isolation .
  • Temperature : Heating at 80°C accelerates cyclization but may degrade heat-sensitive groups (e.g., allyl). Room temperature (rt) is preferred for labile substrates . Case study : Switching from MeOH (24% yield) to EtOH (70% yield) for 2-(pyridin-4-ylmethyl)-1-(p-tolyl) derivatives improved purity .

Data Contradiction Analysis

Q. How to resolve discrepancies in biological activity data across derivative libraries?

  • Structural validation : Re-analyze NMR/LC-MS to confirm regioisomer formation (e.g., pyridinyl vs. phenyl).
  • SAR studies : Compare substituent effects (e.g., 2-methyl vs. 2-allyl) on bioactivity. Example: 1-(2-Fluorophenyl)-2-propyl derivatives showed antiviral activity (p < 0.05 vs. DMSO controls), while 2-methyl analogs were inactive .

Tables

Q. Table 1. Reaction Optimization for Pyridinyl Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventEthanol70% yield, >95% purity
Temperature80°CFaster cyclization
Aldehyde (Position 1)4-PyridinecarboxaldehydeRegioselective incorporation
Amine (Position 2)MethylamineMinimal steric hindrance

Q. Table 2. Key Characterization Data

Derivative¹³C NMR (Carbonyl, ppm)[M+H]⁺ (m/z)Yield (%)
2-Methyl-1-(Pyridin-4-yl)173.1 (C=O), 162.2383.270
2-Allyl-1-(4-Ethylphenyl)171.1 (C=O), 165.7348.266

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